molecular formula C8H11Cl3O2 B8736016 1,1,1-Trichloro-4-methylpent-4-en-2-yl acetate CAS No. 25790-41-4

1,1,1-Trichloro-4-methylpent-4-en-2-yl acetate

Cat. No. B8736016
Key on ui cas rn: 25790-41-4
M. Wt: 245.5 g/mol
InChI Key: ZFIHZJPVRVOBFF-UHFFFAOYSA-N
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Patent
US04229353

Procedure details

A solution of 1,1,1-trichloro-2-hydroxy-4-methyl-4-pentene (65 g) in pyridine (100 ml) was heated with acetic anhydride (65 ml) at 100° C. for 3 hours. The reaction mixture was poured into water (600 ml) and the resulting solution extracted with ether (3×200 ml). The combined other phases were dried over MgSO4 and the ether was evaporated. Distillation and re-distillation yielded 71.4 g (91%) of 1,1,1-trichloro-2-acetoxy-4-methyl-4-pentene. B.p. 92°-96° C./11 mm Hg.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:10])([Cl:9])[CH:3]([OH:8])[CH2:4][C:5]([CH3:7])=[CH2:6].[C:11](OC(=O)C)(=[O:13])[CH3:12].O>N1C=CC=CC=1>[Cl:1][C:2]([Cl:10])([Cl:9])[CH:3]([O:8][C:11](=[O:13])[CH3:12])[CH2:4][C:5]([CH3:7])=[CH2:6]

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
ClC(C(CC(=C)C)O)(Cl)Cl
Name
Quantity
65 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting solution extracted with ether (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined other phases were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the ether was evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation and re-distillation

Outcomes

Product
Name
Type
product
Smiles
ClC(C(CC(=C)C)OC(C)=O)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 71.4 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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